molecular formula C13H15NO3S2 B1362438 Rhodanine, 3-(3,4-dimethoxyphenethyl)- CAS No. 23522-20-5

Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Cat. No.: B1362438
CAS No.: 23522-20-5
M. Wt: 297.4 g/mol
InChI Key: LZSZXGHWVPFNKT-UHFFFAOYSA-N
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Description

Rhodanine, 3-(3,4-dimethoxyphenethyl)- is a heterocyclic compound with a thiazolidine core. It is known for its diverse biological activities and has garnered significant interest in medicinal chemistry. The compound’s structure includes a thioxo group on the second carbon and a carbonyl group on the fourth carbon, making it a versatile molecule for various applications .

Mechanism of Action

Target of Action

Related compounds have been found to inhibit human carbonic anhydrase isoforms .

Mode of Action

It’s worth noting that rhodanine derivatives have been found to inhibit human carbonic anhydrase isoforms . This suggests that the compound might interact with its targets, leading to changes in their function.

Chemical Reactions Analysis

Rhodanine, 3-(3,4-dimethoxyphenethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Rhodanine, 3-(3,4-dimethoxyphenethyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Rhodanine, 3-(3,4-dimethoxyphenethyl)- is unique compared to other similar compounds due to its specific substituents and biological activities. Similar compounds include:

These compounds share the rhodanine core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of Rhodanine, 3-(3,4-dimethoxyphenethyl)- .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-19-13(14)18/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSZXGHWVPFNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CSC2=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302377
Record name Rhodanine, 3-(3,4-dimethoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23522-20-5
Record name Rhodanine,4-dimethoxyphenethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-(3,4-dimethoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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